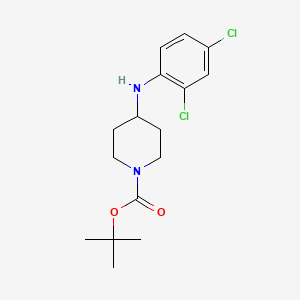
tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl substituted pyridine derivatives is described in the first paper, where a transition-metal-free method is used to add tert-butyl groups to pyridine derivatives. This method involves the regioselective addition of t-Bu2Mg to TIPS-activated pyridines followed by microwave-assisted aromatization with sulfur as the oxidant, yielding moderate to excellent yields .
In the second paper, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is reported, which involves a nitrile anion cyclization strategy. This synthesis achieves high yields and enantiomeric excess, indicating the potential for creating chiral centers in the synthesis of related compounds .
The third paper discusses the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones. These compounds are synthesized from readily available materials and have been used in the development of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The sixth paper provides insight into the molecular structure of a tert-butyl substituted pyrrolidine derivative. X-ray diffraction studies confirmed the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group. The proline ring in the structure adopts an envelope conformation .
Chemical Reactions Analysis
The fifth paper describes the chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which is synthesized via a palladium-catalyzed reaction. This compound undergoes further reactions such as Diels-Alder cycloaddition and can react with both electrophilic and nucleophilic reagents .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate, they do provide information on related compounds. For instance, the stability and reactivity of tert-butyl substituted pyridine and pyrrolidine derivatives can be inferred from their synthetic methods and molecular structures. The presence of tert-butyl groups typically imparts steric bulk, which can influence the chemical reactivity and physical properties such as solubility and boiling points of the compounds .
科学的研究の応用
Environmental Impact and Degradation
Research has extensively studied the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate. These compounds are utilized in various industrial and commercial products to prevent oxidative degradation. Studies have detected SPAs in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Moreover, human exposure pathways have been identified, including food intake, dust ingestion, and the use of personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products, highlighting the need for future research on novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Synthetic Routes and Applications in Drug Synthesis
The synthetic routes of vandetanib, a drug used for certain types of cancer, involve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This compound undergoes several chemical transformations, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination. The research identifies a favorable synthetic route for industrial production, highlighting the compound's significance in pharmaceutical manufacturing (W. Mi, 2015).
Biodegradation and Environmental Remediation
The biodegradation and fate of fuel oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism with alkanes have been identified. This research highlights the importance of understanding the biodegradation pathways and the potential for natural attenuation and bioremediation of contaminants, including tert-butyl-based compounds in environmental settings (S. Thornton et al., 2020).
Environmental Pollution and Ecotoxicity
The environmental water pollution, endocrine interference, and ecotoxicity of 4-tert-Octylphenol, a related compound, were reviewed to understand its environmental and health impacts. This compound, a degradation product of non-ionic surfactants, has been detected in all environmental compartments, including indoor air and surface waters. The review emphasizes the need for novel removal techniques and further studies on its endocrine disrupting effects and overall toxicity, suggesting similar concerns could be applicable to tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate (L. Olaniyan et al., 2020).
特性
IUPAC Name |
tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWJSIJPXPSSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

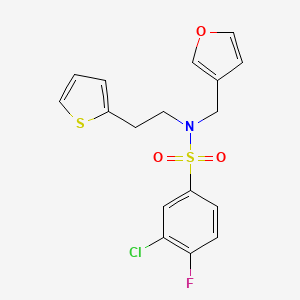
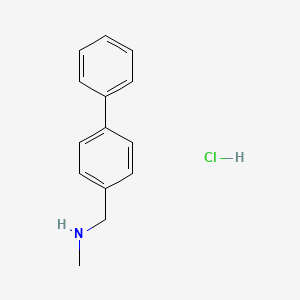

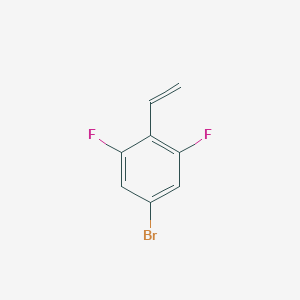
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2518815.png)


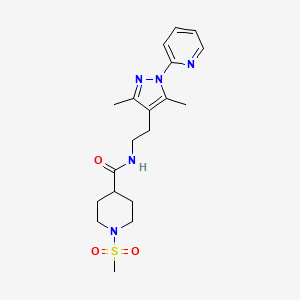
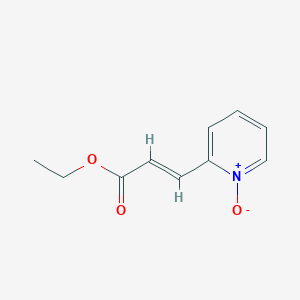


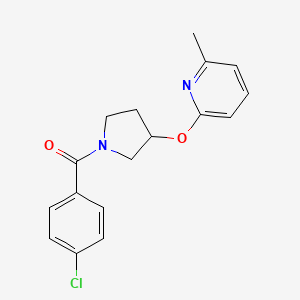
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)